4-Mercapto-4-methyl-2-pentanol 4-Mercapto-4-methyl-2-pentanol (+/-)-4-mercapto-4-methyl-2-pentanol, also known as 2-pentanol, 4-mercapto-4-methyl, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl) (+/-)-4-mercapto-4-methyl-2-pentanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (+/-)-4-mercapto-4-methyl-2-pentanol is primarily located in the cytoplasm (+/-)-4-mercapto-4-methyl-2-pentanol has a floral, flower, and grapefruit taste.
Brand Name: Vulcanchem
CAS No.: 31539-84-1
VCID: VC3789097
InChI: InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
SMILES: CC(CC(C)(C)S)O
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol

4-Mercapto-4-methyl-2-pentanol

CAS No.: 31539-84-1

Cat. No.: VC3789097

Molecular Formula: C6H14OS

Molecular Weight: 134.24 g/mol

* For research use only. Not for human or veterinary use.

4-Mercapto-4-methyl-2-pentanol - 31539-84-1

Specification

CAS No. 31539-84-1
Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
IUPAC Name 4-methyl-4-sulfanylpentan-2-ol
Standard InChI InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
Standard InChI Key FDBQLLMYSACLPB-UHFFFAOYSA-N
SMILES CC(CC(C)(C)S)O
Canonical SMILES CC(CC(C)(C)S)O

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

4-Mercapto-4-methyl-2-pentanol belongs to the class of secondary alcohols with a sulfhydryl (-SH) functional group at the 4-position of a branched pentanol backbone. Its IUPAC name, 4-methyl-4-sulfanylpentan-2-ol, reflects this structure, while common synonyms include (±)-4-mercapto-4-methyl-2-pentanol and 4-sulfanyl-4-methylpentan-2-ol . The compound’s stereochemistry allows for enantiomeric forms, though commercial preparations are typically racemic mixtures.

Key molecular descriptors include:

  • Molecular Formula: C6H14OS\text{C}_6\text{H}_{14}\text{OS}

  • Molecular Weight: 134.24 g/mol

  • CAS Registry Number: 31539-84-1

Physical Properties

The compound is a clear, colorless to pale yellow liquid at room temperature. Its physical constants, derived from experimental measurements, are summarized below:

PropertyValueConditionsSource
Density0.957–0.961 g/cm³25°C
Boiling Point40°C (0.6 mmHg), 197.6°C (760 mmHg)Varies with pressure
Refractive Index1.471–1.47320°C
Flash Point70–73.3°CClosed cup
LogP (Octanol-Water)1.28–1.47Experimental

The disparity in boiling point values underscores the impact of pressure on volatility, with lower pressures significantly reducing the boiling temperature . The compound’s relatively high logP value indicates moderate lipophilicity, influencing its solubility in organic solvents and compatibility with hydrophobic matrices .

Synthesis and Production Methods

Synthetic Pathways

While explicit details of 4-mercapto-4-methyl-2-pentanol synthesis are scarce in open literature, analogous thiol-alcohols are typically synthesized via:

  • Michael Addition: Reaction of cysteine or other thiols with α,β-unsaturated carbonyl compounds under alkaline conditions .

  • Thiolation of Alcohols: Introduction of sulfhydryl groups to pre-formed alcohol intermediates using reagents like thiourea or hydrogen sulfide .

Purification and Characterization

Purification typically employs flash chromatography using normal-phase silica gel and gradient elution with polar solvents . Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are standard for structural validation:

  • 1H^1\text{H} NMR: Peaks corresponding to methyl groups (δ 1.41 ppm), hydroxyl protons (δ 3.92 ppm), and sulfhydryl-associated protons .

  • LC-MS: A base peak at m/z 134 ([M + H]+^+) confirms molecular weight .

Analytical Methods and Quality Control

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed for purity assessment. Typical retention times range from 8–12 minutes using C18 columns and methanol-water gradients .

Spectroscopic Techniques

  • NMR: 13C^{13}\text{C} NMR confirms carbon environments, with signals at δ 27.9–54.2 ppm for alkyl carbons and δ 172.5 ppm for hydroxyl-bearing carbons .

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula with an exact mass of 134.077 Da .

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